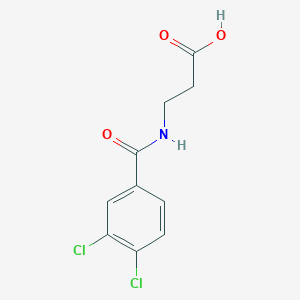

N-(3,4-Dichlorobenzoyl)-beta-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,4-Dichlorobenzoyl)-beta-alanine” is a chemical compound with the IUPAC name [(3,4-dichlorobenzoyl)amino]acetic acid . It has a molecular weight of 248.06 . The compound is derived from 3,5-dichlorobenzoyl chloride .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which include “N-(3,4-Dichlorobenzoyl)-beta-alanine”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

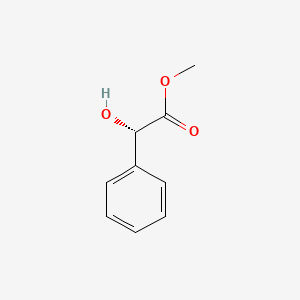

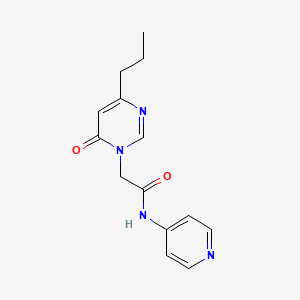

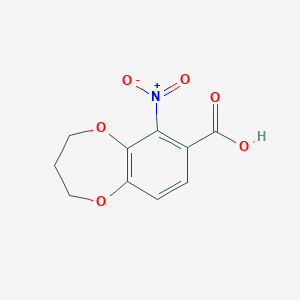

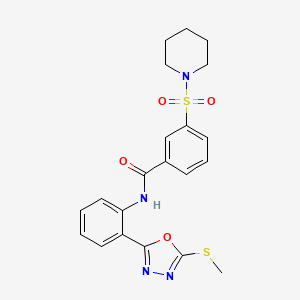

The molecular structure of “N-(3,4-Dichlorobenzoyl)-beta-alanine” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy . The structures of similar compounds have been established by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “N-(3,4-Dichlorobenzoyl)-beta-alanine” can be studied using spectroscopical methods . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds yield a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-Dichlorobenzoyl)-beta-alanine” can be determined using various analytical techniques. The compound has a molecular weight of 248.06 . More detailed properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,4-Dichlorobenzoyl)-beta-alanine, focusing on six unique fields:

Pharmaceutical Development

N-(3,4-Dichlorobenzoyl)-beta-alanine is explored for its potential in pharmaceutical applications, particularly as a precursor or intermediate in the synthesis of various therapeutic agents. Its structural properties make it a candidate for developing drugs targeting specific biological pathways, including anti-inflammatory and anti-cancer therapies .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use as a herbicide or pesticide. Its ability to interfere with specific biochemical pathways in plants and pests makes it a valuable candidate for developing new agrochemicals that can help manage crop diseases and pests more effectively .

Material Science

N-(3,4-Dichlorobenzoyl)-beta-alanine is also investigated in material science for its role in creating advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, resistance to degradation, and mechanical strength, making it useful in various industrial applications .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows researchers to explore how it binds to and modifies specific proteins, providing insights into enzyme mechanisms and potential therapeutic targets .

Environmental Science

Environmental scientists study N-(3,4-Dichlorobenzoyl)-beta-alanine for its potential impact on ecosystems. Research focuses on its degradation pathways, persistence in the environment, and potential effects on non-target organisms, which is crucial for assessing its safety and environmental footprint .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material for developing and validating analytical methods. Its well-defined chemical properties make it suitable for calibrating instruments and ensuring the accuracy and precision of analytical measurements in various research and industrial settings .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzamide derivatives, such as n-(3,4-dichlorobenzoyl)-beta-alanine, often interact with various proteins and enzymes in the body . These interactions can influence a wide range of biological processes.

Mode of Action

It is known that benzamide derivatives can form hydrogen bonds with their targets due to the presence of the amide group . This interaction can lead to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Benzamide derivatives are known to be involved in a variety of biochemical processes

Result of Action

Benzamide derivatives are known to have a wide range of biological activities, including antitumoral and anticonvulsive activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of benzamide derivatives .

Eigenschaften

IUPAC Name |

3-[(3,4-dichlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDUKUMEEJVPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dichlorobenzoyl)-beta-alanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448430.png)

![(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate](/img/structure/B2448431.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2448434.png)

![ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2448439.png)

![3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2448440.png)

![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)